molecular formula C15H22N2O2 B3137480 Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate CAS No. 439096-21-6

Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate

Cat. No.: B3137480
CAS No.: 439096-21-6
M. Wt: 262.35 g/mol
InChI Key: WIKWPYFFKLRAIF-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate is a chemical compound with the linear formula C10H13NO2 . It is also known as ethyl (4-aminophenyl)acetate .


Synthesis Analysis

The synthesis of such compounds often involves various chemical reactions. For instance, the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be used . This process involves exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H13NO2 . The molecular weight of this compound is 179.221 .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling is a potential reaction that could be involved in the chemical reactions of this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Ethyl Acetate Production and Process Intensification

  • Ethyl Acetate in Industry : Ethyl acetate is widely used as a solvent for paints, coatings, and in the food industry. Techniques such as reactive distillation have shown advantages in its production, highlighting the importance of optimizing manufacturing processes for better efficiency and reduced costs (Patil & Gnanasundaram, 2020).

Advanced Oxidation Processes for Organic Compound Degradation

  • Degradation of Acetaminophen : Studies on acetaminophen degradation via advanced oxidation processes (AOPs) have identified various by-products, indicating the effectiveness of these processes in water treatment and the importance of understanding biotoxicity and environmental impact (Qutob et al., 2022).

Biodegradation in Soil and Groundwater

  • Ethyl tert-Butyl Ether (ETBE) Biodegradation : Research on ETBE, a gasoline additive, has shown its biodegradation potential in soil and groundwater, emphasizing the role of microorganisms and the possibility of using bioaugmentation for environmental remediation (Thornton et al., 2020).

Ionic Liquid Technologies and Environmental Impact

  • Ionic Liquids in Industry : The use of ionic liquids like 1-ethyl-3-methylimidazolium acetate in industrial applications has raised questions about their toxicity and environmental fate, highlighting the need for comprehensive assessment before widespread use (Ostadjoo et al., 2018).

Ethanol as a Renewable Resource

  • Ethanol in Hydrogen Storage : The conversion of ethanol to ethyl acetate, coupled with hydrogen production, presents a sustainable approach to hydrogen storage, emphasizing the potential of ethanol as a renewable energy carrier (Santacesaria et al., 2023).

Safety and Hazards

The safety data sheet for a similar compound, (4-Aminophenyl)ethylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

ethyl 2-[1-(4-aminophenyl)piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-19-15(18)11-12-7-9-17(10-8-12)14-5-3-13(16)4-6-14/h3-6,12H,2,7-11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKWPYFFKLRAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Fluoronitrobenzene and piperidin-4-one hydrochloride were allowed to undergo the reaction in THF in the presence of potassium carbonate. The resulting compound was allowed to react with sodium hydride and ethyl diethylphosphonoacetate in THF. The resulting compound was subjected to catalytic hydrogenation in the same manner as shown in Reference Example 3 to obtain [1-(4-aminophenyl)piperidin-4-yl]acetic acid ethyl ester. NMR2: 1.27 (3H, t, J=7.2 Hz), 2.33 (2H, d, J=7.2 Hz), 6.66-6.89 (2H, m).
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piperidin-4-one hydrochloride
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Synthesis routes and methods II

Procedure details

A mixture of intermediate (3) (0.0055 mol) in THF (50 ml) was hydrogenated with palladium on carbon (10%; 0.16 g) as a catalyst for 30 minutes at a temperature of 50° C. After uptake of hydrogen (1 equivalent), the catalyst was filtered off and the filtrate was evaporated, yielding [1-(4-amino-phenyl)-piperidin-4-yl]-acetic acid ethyl ester (intermediate 4).
Name
intermediate ( 3 )
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0.0055 mol
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reactant
Reaction Step One
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50 mL
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solvent
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0 (± 1) mol
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0.16 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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